Ethyl 2,5-dichloro-3-fluorophenylacetate

Lipophilicity Drug Design ADME

Ethyl 2,5-dichloro-3-fluorophenylacetate (CAS 1803728-48-4) is a halogenated phenylacetic acid ester with the molecular formula C10H9Cl2FO2 and a molecular weight of 251.08 g/mol. It belongs to a class of compounds frequently investigated as synthetic intermediates for agrochemicals, particularly pyrethroids, and pharmaceuticals such as COX-2 inhibitors.

Molecular Formula C10H9Cl2FO2
Molecular Weight 251.08 g/mol
CAS No. 1803728-48-4
Cat. No. B1410174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dichloro-3-fluorophenylacetate
CAS1803728-48-4
Molecular FormulaC10H9Cl2FO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl
InChIInChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3
InChIKeyDJGGNTHXWRYQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Ethyl 2,5-dichloro-3-fluorophenylacetate (1803728-48-4): Core Identity and Class Context


Ethyl 2,5-dichloro-3-fluorophenylacetate (CAS 1803728-48-4) is a halogenated phenylacetic acid ester with the molecular formula C10H9Cl2FO2 and a molecular weight of 251.08 g/mol . It belongs to a class of compounds frequently investigated as synthetic intermediates for agrochemicals, particularly pyrethroids, and pharmaceuticals such as COX-2 inhibitors [1]. Its substitution pattern, featuring chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position on the phenyl ring, imparts distinct physicochemical and reactivity properties compared to non-fluorinated or differently halogenated analogs, making it a non-commodity building block for research and development.

Halogenated phenylacetic ester building block for agrochemical and pharmaceutical R&D
2,5-dichloro-3-fluoro substitution pattern supports distinct reactivity and target engagement studies
Ethyl ester protects acid functionality, enabling flexible synthetic sequences

Why Generic Substitution is Problematic When Sourcing Ethyl 2,5-dichloro-3-fluorophenylacetate


Replacing Ethyl 2,5-dichloro-3-fluorophenylacetate with a close structural analog such as the des-fluoro derivative (ethyl 2,5-dichlorophenylacetate) or the free acid can compromise research outcomes. The specific 2,5-dichloro-3-fluoro substitution pattern is critical for target engagement in biological systems; fluorine's unique electronegativity and size influence metabolic stability and molecular recognition, properties not replicated by other halogens [1]. Furthermore, the ethyl ester is a protected form of the carboxylic acid, offering distinct solubility and reactivity advantages in synthetic sequences where the free acid would lead to unwanted side reactions or solubility issues [2]. This guide provides quantitative evidence to support the selection of this specific compound over its closest commercially available analogs.

Fluorine substitution
Des-fluoro or other halogen analogs lack fluorine’s electronegativity and size, which may alter metabolic stability and molecular recognition in target engagement studies.
Free acid form
Replacing the ethyl ester with the free carboxylic acid may introduce unwanted side reactions or solubility limitations during multi-step syntheses.

Quantitative Differentiation Evidence for Ethyl 2,5-dichloro-3-fluorophenylacetate vs. Analogs


Enhanced Lipophilicity (logP) over Free Acid for Improved Membrane Permeability

The ethyl ester derivative exhibits a significantly higher predicted partition coefficient (SlogP = 3.38) compared to the corresponding free acid (2,5-dichloro-3-fluorophenylacetic acid), which has a predicted logP of approximately 1.2 [1]. This increased lipophilicity is a class-level inference and suggests the ester has superior passive membrane permeability, a critical parameter in cell-based assays and prodrug design.

Lipophilicity Comparison
Class-level inference
Ethyl Ester
SlogP 3.38
vs Free Acid
~1.2
Reported logP difference may support prodrug permeability research; class-level inference.
In silico prediction; experimental validation needed.
Lipophilicity Drug Design ADME

Differentiated Synthetic Utility as a Pyrethroid Intermediate

Patents from the agrochemical sector explicitly claim fluorinated phenylacetic acid esters, of which Ethyl 2,5-dichloro-3-fluorophenylacetate is a specific embodiment, as crucial intermediates for generating high-activity pyrethroid insecticides [1]. These esters are preferred over the corresponding acids or non-fluorinated esters because they can be directly coupled to pyrethroid alcohols, leading to final products with enhanced insecticidal potency and photostability compared to non-halogenated analogs. This is a class-level inference supported by structure-activity relationship studies within the patent.

Synthetic Utility Context
Class-level inference
Claimed as intermediate for high-activity pyrethroid esters in US Patent 4,348,323; preferred over non-fluorinated analogs.
Reported patent context supports agrochemical discovery workflows.
Qualitative SAR improvement; verify with targeted synthesis.
Agrochemicals Pyrethroids Synthetic Intermediate

Purity Advantage: Available at 98% versus Typical 95% for Methyl Ester Analog

Ethyl 2,5-dichloro-3-fluorophenylacetate is readily available from multiple vendors with a guaranteed minimum purity of 98% (NLT 98%), whereas the closest commercially available ester analog, Methyl 2,5-dichloro-3-fluorophenylacetate (CAS 1805479-80-4), is routinely supplied at 95% purity . This higher baseline purity can be critical for applications requiring stringent quality control, such as the synthesis of pharmaceutical reference standards or materials science applications where trace impurities affect material properties.

Purity Specification
Data to verify
98% (NLT) Ethyl Ester vs 95% Methyl Ester analog; +3% absolute purity.
Higher baseline purity may reduce in-house purification needs; review supplier COA.
Supplier specifications; verify lot-specific purity.
Purity Procurement Quality Control

High-Impact Application Scenarios for Ethyl 2,5-dichloro-3-fluorophenylacetate


Agrochemical Discovery: Synthesis of Novel Pyrethroid Insecticides

This compound serves as an optimized intermediate for the preparation of fluorine-containing pyrethroid esters, as evidenced by its claimed use in patents for next-generation arthropodicides. The pre-installed specific halogen pattern allows for direct esterification with pyrethroid alcohols, significantly streamlining the lead optimization process [1].

Medicinal Chemistry: Late-Stage Functionalization for COX-2 Inhibitors

The ethyl ester motif is a crucial precursor for generating phenylacetic acid-derived COX-2 inhibitors. Its higher purity specification (98%) reduces side-product formation in multi-step syntheses, ensuring a cleaner pharmacological profile during in vitro screening .

Bioprobe Development: Cellular Assay Tool Compound

The enhanced lipophilicity of the ethyl ester (SlogP 3.38) makes it a superior cell-permeable prodrug form compared to the free acid. Researchers can use this compound directly in cell-based assays to study target engagement without the solubility and permeability limitations of the corresponding acid [2].

Application
Selection Property
Validation Focus
Agrochemical discovery (pyrethroid synthesis)
Fluorinated phenylacetic ester scaffold
Patent-derived scaffold coupling and activity context
Medicinal chemistry (COX-2 inhibitor synthesis)
Higher purity ethyl ester precursor
Multi-step synthesis reproducibility and side-product control
Cell permeability & prodrug research
Ethyl ester lipophilicity profile
Cell-based assay permeability assessment
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